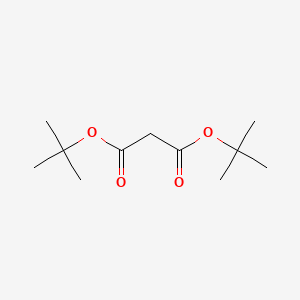

Di-tert-butyl malonate

概要

説明

Di-tert-butyl malonate, also known as propanedioic acid, bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C11H20O4. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by its two tert-butyl ester groups attached to a malonic acid core, making it a versatile reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Di-tert-butyl malonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method involves the use of isobutylene and sulfuric acid. The reaction is carried out in a pressure bottle with ether as the solvent. The mixture is shaken at room temperature until the malonic acid dissolves. The product is then isolated by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The industrial production also emphasizes safety and environmental considerations, such as the use of less hazardous solvents and catalysts .

化学反応の分析

Photooxidation and Radical-Mediated Decomposition

DTBM undergoes gas-phase photooxidation when exposed to chlorine atoms or UV light, with distinct pathways in the presence/absence of nitrogen dioxide (NO₂):

Reaction Pathways:

The (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O- radical intermediate undergoes competitive decomposition (55%) and H-atom migration (40%) . Computational studies confirm the radical’s bifurcation pathways, with activation barriers favoring acetone formation under atmospheric conditions .

Intramolecular Oxidative Coupling of Enolates

DTBM participates in enolate chemistry to construct complex polycyclic systems:

Application in Actinophyllic Acid Synthesis

-

Reaction : DTBM → Indole-2-malonate → Tetracyclic ketone via LiDA/Fe(III) coupling

-

Conditions : LDA (3.2 eq), Fe(DMF)₃Cl₂ (3.5 eq), −78°C

-

Key Step : First reported intramolecular coupling of ketone and malonate enolates, tolerating unprotected indole groups .

Alkylation and Enantioselective Lactonization

DTBM serves as a substrate for stereocontrolled transformations:

Alkylation with 2-Bromoethyl Acetate

-

Reagents : NaH (1.2 eq), THF, 0°C → RT

-

Product : Di-tert-butyl-2-(2-hydroxyethyl)-2-methylmalonate (3a )

Enantioselective Lactone Formation

-

Catalyst : (R)- or (S)-TRIP (chiral Brønsted acid)

-

Derivatives : Diols, amides, and amido lactones synthesized without racemization .

Mannich Reactions with Aldimines

DTBM engages in catalytic asymmetric Mannich reactions:

| Substrate | Catalyst | Product (Yield, ee) |

|---|---|---|

| N-Boc aldimines | Bifunctional cinchonine | α,β-Diamino malonates (78% ee) |

| N-Cbz aldimines | Same catalyst | Similar selectivity |

The reaction proceeds via hydrogen-bond-mediated transition-state control, achieving high enantioselectivity for quaternary carbon centers .

Cyclization to Oxindole Derivatives

DFT studies reveal DTBM’s role in oxindole formation:

Reaction :

2-(2-Aminophenyl)-2-methyl malonate → 3-Methyloxindole-3-carboxylate

-

Mechanism : Acetic acid-assisted protonation lowers ΔG‡ vs. methanol

-

Yield : Not reported; enantioselectivity requires chiral acid catalysts .

Selective Debenzylation via Electron Transfer

DTBM derivatives undergo fragmentation under reductive conditions:

| Workup Condition | Product | Yield |

|---|---|---|

| Basic (Na₂CO₃) | Malonate monoester | 74% |

| Acidic (HCl) | Malonate diester | 75% |

This selectivity is attributed to rapid ester hydrolysis under basic conditions .

科学的研究の応用

Organic Synthesis

Total Synthesis of Complex Molecules

Di-tert-butyl malonate is frequently employed as a building block in the total synthesis of complex organic compounds. A notable example includes its use in the synthesis of (+/−)-actinophyllic acid, where it serves as a precursor for constructing intricate molecular frameworks through reactions such as the aza-Cope/Mannich reaction . This method enables the formation of previously unknown hexacyclic ring systems, showcasing the compound's utility in synthesizing biologically active molecules.

Fluorination Reactions

The compound has also been utilized in fluorination processes. In a study involving this compound, complete conversion was achieved after introducing fluorine gas, resulting in high yields of fluorinated products . This reaction demonstrates its potential in producing fluorinated derivatives that are important in medicinal chemistry and material science.

Materials Science

Precursor for Metal-Organic Chemical Vapor Deposition

this compound is used as a precursor in metal-organic chemical vapor deposition (MOCVD) processes for synthesizing thin films of hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) . These materials are critical for applications in electronics and optics due to their high dielectric constants and thermal stability.

| Application | Description |

|---|---|

| Total Synthesis | Used as a building block in complex organic molecules |

| Fluorination | Acts as a substrate for producing fluorinated derivatives |

| MOCVD Precursor | Serves as a precursor for HfO₂ and ZrO₂ thin films |

Photochemical Applications

Photooxidation Studies

this compound has been investigated for its behavior under photochemical conditions. In experiments assessing its photooxidation, various carbonated products such as acetone and formic acid were identified . This research highlights its potential role in photochemical transformations, which are relevant for environmental chemistry and the development of solar energy conversion technologies.

Case Studies

Selective Reduction Reactions

A study demonstrated the selective reduction of arenes using this compound derivatives. The reaction yielded monoesters with significant efficiency, indicating its effectiveness as a reagent in selective organic transformations . This application is particularly relevant for synthesizing fine chemicals and pharmaceutical intermediates.

Sustainable Processes

Research has explored the use of this compound in sustainable chemical processes, such as converting methanol to gasoline. Its role as an intermediate underscores its importance in developing greener synthetic pathways that minimize waste and energy consumption .

作用機序

The mechanism of action of di-tert-butyl malonate in chemical reactions involves the activation of the methylene group between the ester functionalities. This activation allows for nucleophilic attack, leading to various substitution and addition reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

類似化合物との比較

- Diethyl malonate

- Dimethyl malonate

- Diisopropyl malonate

Comparison: Di-tert-butyl malonate is unique due to its bulky tert-butyl groups, which provide steric protection and influence its reactivity. Compared to diethyl and dimethyl malonates, this compound is less prone to hydrolysis and offers different reactivity patterns in alkylation and transesterification reactions. This makes it particularly useful in the synthesis of sterically demanding molecules .

生物活性

Di-tert-butyl malonate (DTBM) is an important compound in organic synthesis and has been studied for its biological activities, particularly in the context of medicinal chemistry and metabolic processes. This article reviews the biological activity of DTBM, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₀O₄

- Molecular Weight : 216.28 g/mol

- Boiling Point : 67 °C

- Melting Point : -6 °C

- Density : 0.97 g/cm³

Synthesis of this compound

DTBM is synthesized through the esterification of malonic acid with tert-butanol. This reaction typically involves the use of acid catalysts and can be optimized for yield and purity. The following table summarizes key synthetic routes and yields:

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Esterification | Malonic acid + tert-butanol | 90 |

| Alkylation | Magnesium enolate + acyl chloride | 78 |

| Fluorination | Fluorine gas + Cu(NO₃)₂ catalyst | 100 |

This compound exhibits several biological activities primarily through its role as a metabolic intermediate and a precursor in various synthetic pathways. Its ability to inhibit succinate dehydrogenase (SDH) has been explored in various studies, particularly in the context of ischemia/reperfusion injury.

- Inhibition of Succinate Dehydrogenase : DTBM acts as a competitive inhibitor of SDH, which is crucial in mitochondrial respiration. This inhibition can lead to decreased production of reactive oxygen species (ROS), thus offering cardioprotective effects during ischemic events .

- Cell Permeability : DTBM's structure allows it to cross cell membranes effectively, facilitating intracellular delivery of malonate, which can modulate metabolic pathways involved in energy production and oxidative stress .

Cardioprotective Effects

Research has demonstrated that DTBM can significantly reduce myocardial injury during ischemia/reperfusion events. In a study involving mouse models, administration of DTBM prior to reperfusion resulted in reduced cardiac damage and improved functional recovery. The study highlighted the compound's ability to decrease succinate accumulation and subsequent ROS production .

Case Studies

- Acute Myocardial Infarction Model : In vivo experiments showed that DTBM administration led to a marked reduction in infarct size when given before reperfusion therapy. The protective mechanism was attributed to its role in inhibiting SDH activity, which mitigated oxidative stress during reperfusion .

- Total Synthesis Applications : DTBM has been utilized as a starting material for the total synthesis of various bioactive compounds, including actinophyllic acid, showcasing its versatility in medicinal chemistry .

特性

IUPAC Name |

ditert-butyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPHAYNBNTVRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060244 | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-16-2 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9XWT9380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。